
3-Nitrosobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrosobenzaldehyde is an organic aromatic compound characterized by the presence of a nitro group meta-substituted to an aldehyde group. This compound is primarily obtained through the nitration of benzaldehyde and is known for its yellowish to brownish crystalline appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrosobenzaldehyde is typically achieved via the nitration of benzaldehyde using nitric acid and sulfuric acid. The reaction yields predominantly the meta-isomer, with product distribution being approximately 19% ortho-, 72% meta-, and 9% para-isomers . The reaction involves the following steps:
Nitration: Benzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 10°C) to form this compound.
Isolation: The reaction mixture is poured onto crushed ice, and the resulting yellow precipitate is filtered and washed with cold water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrosobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be selectively reduced to form the corresponding amine or hydroxylamine.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Reagents like halogens or nitrating agents under acidic conditions are employed.
Major Products:
Reduction: 3-Aminobenzaldehyde or 3-Hydroxyaminobenzaldehyde.
Oxidation: 3-Nitrobenzoic acid.
Substitution: Various substituted nitrobenzaldehydes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Nitrosobenzaldehyde has diverse applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitrosobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
- 2-Nitrobenzaldehyde
- 4-Nitrobenzaldehyde
- 3-Nitroacetophenone
Comparison: 3-Nitrosobenzaldehyde is unique due to its meta-substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its ortho- and para-isomers, this compound exhibits distinct chemical behavior and applications, particularly in the synthesis of specific pharmaceuticals and fine chemicals .
Propiedades
Número CAS |
52944-86-2 |
|---|---|
Fórmula molecular |
C7H5NO2 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
3-nitrosobenzaldehyde |
InChI |
InChI=1S/C7H5NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-5H |
Clave InChI |
GEZMQGHOIAKYSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


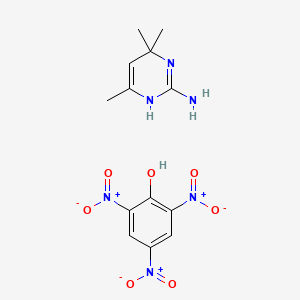
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
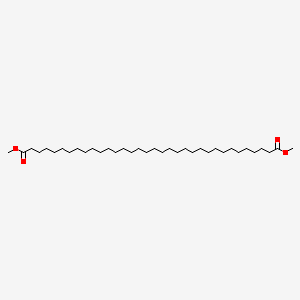

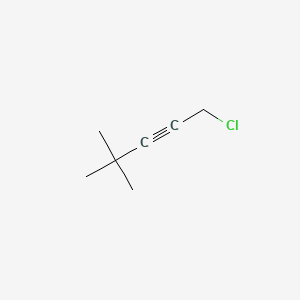
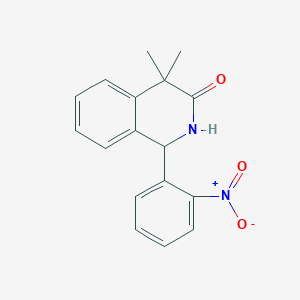



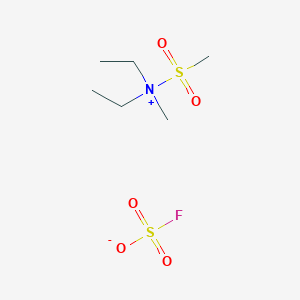
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)


